4-(3-Amino-3-methylbutyl)phenol
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Overview
Description
4-(3-Amino-3-methylbutyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a phenol group substituted with a 3-amino-3-methylbutyl group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-Amino-3-methylbutyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 4-chloromethylbenzene, a nucleophilic substitution reaction can be carried out using a strong base like sodium hydroxide to introduce the amino group . Another method involves the nitrosation of m-cresol followed by hydrogenation reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts, high temperatures, and pressures to ensure high yield and purity. For instance, the nitrosation of m-cresol followed by hydrogenation reduction is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-3-methylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of quinones back to phenols.
Electrophilic Aromatic Substitution: The aromatic ring is highly reactive towards electrophiles due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Substituted phenols depending on the electrophile used.
Scientific Research Applications
4-(3-Amino-3-methylbutyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of high-end resins and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(3-Amino-3-methylbutyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their function. Additionally, the amino group can participate in nucleophilic reactions, further affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-Amino-3-methylphenol: Similar structure but lacks the butyl group.
4-(3-Amino-3-methylphenyl)butanol: Similar but with an additional hydroxyl group on the butyl chain.
Uniqueness
4-(3-Amino-3-methylbutyl)phenol is unique due to the presence of both an amino group and a butyl group on the phenol ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(3-amino-3-methylbutyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,12)8-7-9-3-5-10(13)6-4-9/h3-6,13H,7-8,12H2,1-2H3 |
InChI Key |
MEFFMMAWFPKWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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